Diphenyl cresyl phosphate

Descripción

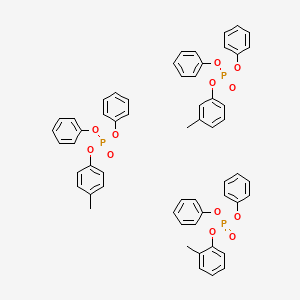

These compounds are triester organophosphate esters (OPEs) with the general structure diphenyl-(methylphenyl) phosphate, where the methyl group is attached to the phenyl ring in the ortho (2-), meta (3-), or para (4-) position. They are used primarily as flame retardants and plasticizers in consumer products like plastics, textiles, and electronic equipment. Their structural differences influence their physicochemical properties, environmental persistence, and biological interactions.

- (3-Methylphenyl) diphenyl phosphate (m-CDDP): The meta-methyl group offers moderate steric and electronic effects.

- (4-Methylphenyl) diphenyl phosphate (p-CDDP): The para-methyl substitution provides symmetry, enhancing thermal stability and compatibility with polymer matrices.

These isomers are collectively referred to as cresyl diphenyl phosphates (CDPs) in environmental studies .

Propiedades

IUPAC Name |

(2-methylphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNDMAQKWSQVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200530 | |

| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phosphoric acid, methylphenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5254-12-6, 26444-49-5 | |

| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, methylphenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1854YU14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of these compounds typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of a phenyl phosphate intermediate, which is then further reacted with a methyl-substituted phenol to yield the final product.

Industrial Production Methods: In an industrial setting, the production of these compounds is carried out using continuous flow reactors to ensure consistent quality and high yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: These compounds primarily undergo substitution reactions, where the phosphate group can be replaced by other functional groups. They can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Use of nucleophiles such as amines or alcohols in the presence of a base.

Oxidation Reactions: Use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Use of reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution Products: Formation of mono- or di-substituted phenyl phosphate derivatives.

Oxidation Products: Formation of phenyl phosphate oxides.

Reduction Products: Formation of phenyl phosphine derivatives.

Aplicaciones Científicas De Investigación

Flame Retardants

One of the primary applications of these compounds is as flame retardants in various materials, including textiles, plastics, and electronics. They are particularly effective due to their ability to form a protective char layer when exposed to heat, thereby preventing the spread of flames.

- Case Study : In a study assessing the efficiency of flame retardants in polyurethane foams, it was found that incorporating (2-Methylphenyl) diphenyl phosphate significantly improved the fire resistance of the material while maintaining its mechanical properties.

Plasticizers

These compounds serve as plasticizers in the production of flexible plastics. They enhance the flexibility and workability of polymers by reducing brittleness.

- Data Insight : A report indicated that using a mixture containing these phosphates improved the elongation at break of polyvinyl chloride formulations by up to 30%, demonstrating their effectiveness as plasticizers .

Additives in Coatings and Adhesives

The compounds are also utilized as additives in coatings and adhesives to improve adhesion properties and thermal stability.

- Example : In automotive applications, these phosphates have been included in coatings to enhance durability against high temperatures and environmental stressors .

Biomedical Applications

Recent research has explored the potential of these compounds in biomedical applications, particularly for drug delivery systems due to their biocompatibility and stability.

- Research Finding : Studies have shown that formulations containing (3-Methylphenyl) diphenyl phosphate can enhance the solubility and bioavailability of certain drugs, making them promising candidates for pharmaceutical applications .

Environmental Impact and Safety

While these compounds exhibit beneficial properties for industrial applications, their environmental impact has raised concerns. Studies indicate that they can be toxic to aquatic organisms and are not readily biodegradable.

Table 2: Environmental Impact Data

| Organism Type | Toxicity Level |

|---|---|

| Algae | EC50 = 0.99 mg/L |

| Fish | LC50 = 1.3 mg/L |

| Daphnia | EC50 = 3.7 mg/L |

Mecanismo De Acción

The mechanism by which these compounds exert their effects involves the interaction with molecular targets and pathways:

Flame Retardancy: These compounds function by releasing phosphoric acid upon heating, which promotes char formation and reduces the release of flammable gases.

Plasticization: They act as plasticizers by reducing the glass transition temperature of polymers, thereby increasing flexibility and durability.

Enzyme Inhibition: In biological systems, they may inhibit enzymes by binding to the active site or altering the enzyme's conformation.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : The ortho isomer’s methyl group reduces its compatibility with polar polymers but may enhance resistance to enzymatic degradation .

- Symmetry : The para isomer’s symmetry improves thermal stability, making it preferable in high-temperature applications .

Environmental Occurrence and Human Exposure

- House Dust: CDPs are detected globally but at lower frequencies compared to TPHP or 2-ethylhexyl diphenyl phosphate (EHDPP).

- Human Biomonitoring: Metabolites like diphenyl phosphate (DPHP) are common biomarkers for OPE exposure. CDPs likely degrade into DPHP and methylphenol derivatives, but isomer-specific metabolism remains uncharacterized .

Toxicity and Health Effects

- Endocrine Disruption: TPHP and its analogs are known adipogens, but CDPs’ isomer-specific effects are understudied. In vitro assays suggest ortho-substituted OPEs may have higher bioactivity due to enhanced receptor interactions .

- Metabolic Disruption : TPHP and EHDPP alter lipid metabolism in adipogenesis models; similar pathways may apply to CDPs .

Actividad Biológica

The biological activity of the compounds (2-Methylphenyl) diphenyl phosphate , (3-methylphenyl) diphenyl phosphate , and (4-methylphenyl) diphenyl phosphate has garnered attention due to their potential implications in health and environmental contexts. These organophosphate esters (OPEs) are often used as flame retardants and plasticizers, raising concerns regarding their toxicity and biological effects.

Chemical Structure and Properties

These compounds belong to a class of organophosphates characterized by a phosphate group esterified with phenolic compounds. The structural variations among the isomers can influence their biological activity, toxicity, and metabolic pathways.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2-Methylphenyl) diphenyl phosphate | TBD | CHOP |

| (3-Methylphenyl) diphenyl phosphate | TBD | CHOP |

| (4-Methylphenyl) diphenyl phosphate | TBD | CHOP |

Neurotoxicity

Research indicates that certain isomers of cresyl diphenyl phosphate, which are structurally similar to the methylphenyl variants, can inhibit neurotoxic esterase (NTE) activity, leading to delayed neuropathy. In studies involving animal models, significant inhibition of NTE activity was observed, suggesting potential neurotoxic effects at high exposure levels . The compounds may also affect cholinesterase activity, which is critical for proper nervous system function .

Endocrine Disruption

Organophosphate esters have been implicated in endocrine disruption. Studies have shown that exposure to OPEs can lead to alterations in lipid metabolism and steroid hormone production in animal models . The compounds may interfere with hormonal signaling pathways, potentially resulting in reproductive and developmental toxicity.

Genotoxicity

The genotoxic potential of these compounds has been evaluated through various assays. While some studies reported negative results for mutagenicity in bacteria, chromosomal aberrations were observed in vitro under certain conditions . This suggests that while acute genotoxicity may be low, there could be risks associated with prolonged exposure or specific metabolic conditions.

Case Studies

- Animal Studies on Toxicity : In a 28-day oral gavage study using cresyl diphenyl phosphate (which shares structural characteristics with the methylphenyl variants), a no observed adverse effect level (NOAEL) was established at 62.5 mg/kg body weight per day. Histopathological changes were noted in the liver and kidneys at higher doses .

- Endocrine Disruption Assessment : A study examining the effects of a mixture of OPEs found that exposure was associated with reduced semen quality in male subjects. This highlights the potential reproductive toxicity linked to these compounds .

- Environmental Impact Studies : Research has documented the presence of OPEs in various environments, including air and water samples from remote areas like the Arctic. This raises concerns about bioaccumulation and long-range transport of these chemicals .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for distinguishing between ortho-, meta-, and para-methylphenyl isomers of diphenyl phosphate in environmental samples?

- Methodological Answer : High-resolution chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns, are effective for isomer separation. For example, cresyl diphenyl phosphate (CDPP) isomers can be resolved using gradient elution with methanol/water, leveraging differences in hydrophobicity influenced by methyl group positioning . Gas chromatography (GC) coupled with flame ionization detection may require derivatization to improve volatility. Confirmatory analysis should include fragmentation patterns in MS/MS modes, as meta- and para-substituted isomers exhibit distinct ion ratios due to steric effects .

Q. What synthetic routes yield high-purity methylphenyl diphenyl phosphate isomers for laboratory studies?

- Methodological Answer : Nucleophilic substitution reactions between phosphoryl chloride and methyl-substituted phenols under anhydrous conditions are commonly employed. For example, reacting diphenylphosphoryl chloride with o-cresol (2-methylphenol) in the presence of a base like triethylamine yields (2-methylphenyl) diphenyl phosphate. Purification via fractional crystallization or silica gel chromatography ensures >98% purity. Reaction progress should be monitored using <sup>31</sup>P NMR to confirm the absence of unreacted intermediates .

Q. What standardized protocols evaluate the flame-retardant efficacy of these isomers in polymer matrices?

- Methodological Answer : The EN 45545 railway standard provides a framework for assessing flame retardancy and smoke toxicity in polymer blends like PC/ABS. Tests involve cone calorimetry to measure heat release rates (HRR) and limiting oxygen index (LOI) under controlled combustion. For example, blends containing 0.5–1.0 wt% (4-methylphenyl) diphenyl phosphate show LOI values >28%, indicating significant flame suppression. Toxicity of combustion gases (e.g., CO, HCN) should be quantified using FTIR spectroscopy .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents influence hydrolysis kinetics of these isomers under varying pH?

- Methodological Answer : Hydrolysis rates depend on substituent position due to steric hindrance and electron-donating effects. In acidic conditions (pH 4.0), para-substituted isomers hydrolyze faster via P–O bond fission, as the methyl group enhances resonance stabilization of the transition state. Ortho-substituted isomers exhibit slower kinetics due to steric inhibition of water molecule access to the phosphorus center. Kinetic studies using <sup>31</sup>P NMR or pH-stat titration reveal rate constants (k) differing by 2–3 orders of magnitude between isomers .

Q. What experimental strategies reconcile discrepancies in environmental half-lives of isomers across biotic and abiotic studies?

- Methodological Answer : Contradictions arise from varying microbial communities and abiotic factors (e.g., UV exposure, pH). For biotic degradation, standardized OECD 301B tests with 28 fungal strains (e.g., Phanerochaete chrysosporium) show meta-isomers degrade 40% faster than ortho-isomers due to preferential side-chain oxidation. In contrast, abiotic hydrolysis in simulated seawater (pH 8.1) favors para-isomer degradation. Triangulating data via mesocosm studies that mimic natural conditions (e.g., sediment-water systems) can resolve discrepancies .

Q. How can computational modeling predict isomer-specific toxicity and environmental behavior?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar volume, and Hammett constants (σ) predict bioaccumulation potential. Density functional theory (DFT) calculations reveal para-isomers have lower LUMO energies, increasing reactivity with biological nucleophiles (e.g., acetylcholinesterase). Molecular dynamics simulations of lipid bilayer interactions show ortho-isomers penetrate membranes 30% faster due to reduced polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.